1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea
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Description
1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is a useful research compound. Its molecular formula is C11H15N5O2S2 and its molecular weight is 313.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
A simple and efficient method has been developed for the synthesis of 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas from heterocyclic amino compounds and phenyl-5-(pyridine-3-yl)-1,3,4-thiadiazol-2-ylcarbamate or phenyl-5-(trifluoro-methyl)-1,3,4-thiadiazol-2-ylcarbamate under solvent conditions using microwave irradiation, providing satisfactory yields. This technique offers advantages in terms of reaction time when compared to conventional heating methods (Li & Chen, 2008).
Molecular Interaction and Conformation
Research into the binding constants of optically pure (thio)-ureas with enantiomers of N-protected amino acid tetrabutylammonium salts in CD3CN showed modest enantioselectivities. It was observed that association constants were smaller for thiourea derivatives compared to their urea counterparts, a phenomenon attributed to the pre-organized (Z,Z) conformation of urea suitable for double hydrogen bonding with the carboxylate anion, which contrasts with the (Z,E) conformation of thioureas (Roussel et al., 2006).
Biological Activities
A study on 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles as intermediates in synthesizing 1,3-substituted urea derivatives evaluated their antidiabetic and antibacterial activities, revealing marginal activity against selected animal models and microorganisms (Chavan & Pai, 2007). Moreover, derivatives of 1,3,4-thiadiazole have shown significant diuretic activity, with 5-methyl-substituted derivatives demonstrating a notable increase in the excretion of both water and electrolytes (Ergena, Rajeshwar, & Solomon, 2022).
Cytokinin-like Activity
Certain urea derivatives have displayed positive regulation of cell division and differentiation, with some like forchlorofenuron (CPPU) and thidiazuron (TDZ) showing cytokinin-like activity often exceeding that of adenine compounds. These findings highlight the potential of new urea cytokinins and other urea derivatives in enhancing adventitious root formation, indicating their significant role in plant biology (Ricci & Bertoletti, 2009).
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S2/c1-7-6-9(16-18-7)13-10(17)12-4-3-5-19-11-15-14-8(2)20-11/h6H,3-5H2,1-2H3,(H2,12,13,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKMEUGSCUFXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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